N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Medicinal Chemistry SAR Physicochemical Profiling

N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6) is a synthetic oxalamide derivative with the molecular formula C20H24ClN3O3 and a molecular weight of 389.88 g/mol. The compound features a central oxalamide (N,N'-oxalyl diamide) core connecting a 2-chlorobenzyl group at the N1 position to a 1-(furan-2-ylmethyl)piperidin-4-ylmethyl moiety at the N2 position.

Molecular Formula C20H24ClN3O3
Molecular Weight 389.88
CAS No. 953181-27-6
Cat. No. B2528513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
CAS953181-27-6
Molecular FormulaC20H24ClN3O3
Molecular Weight389.88
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3
InChIInChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26)
InChIKeyOOHRGQNKYMOSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6): Structural Identity and Procurement Baseline


N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6) is a synthetic oxalamide derivative with the molecular formula C20H24ClN3O3 and a molecular weight of 389.88 g/mol [1]. The compound features a central oxalamide (N,N'-oxalyl diamide) core connecting a 2-chlorobenzyl group at the N1 position to a 1-(furan-2-ylmethyl)piperidin-4-ylmethyl moiety at the N2 position . This scaffold places it within a broader class of oxalamide-piperidine hybrids that have been investigated in medicinal chemistry as potential gp120-CD4 interaction inhibitors and kinase modulators [2]. The compound is commercially available from multiple research chemical suppliers at typical purities of ≥95%, primarily for non-human research applications .

Why N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


Substitution among oxalamide derivatives within this chemical series is non-trivial due to the discrete impact of substituent position, electronic character, and steric bulk on both physicochemical properties and potential target engagement [1]. The ortho-chlorine on the N1-benzyl ring of CAS 953181-27-6 introduces a unique combination of steric hindrance and electron-withdrawing character that is absent in the unsubstituted benzyl analog (CAS 953158-37-7) and geometrically distinct from the para-chloro isomer or the meta-chloro-4-methylphenyl variant (CAS 953230-59-6) . Published structure-activity relationship (SAR) studies on related oxalamide-piperidine CD4 mimics demonstrate that even single-atom alterations at the N1 aromatic position can shift HIV-1 entry inhibitory potency by an order of magnitude and alter aqueous solubility profiles [1]. Consequently, generic substitution without confirmatory bioassay data introduces uncontrolled experimental variables that compromise reproducibility and interpretability in biological screening campaigns.

Quantitative Differentiation Evidence for N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6)


Ortho-Chlorine Substitution on N1-Benzyl Ring: Computed Lipophilicity Shift vs. Unsubstituted Benzyl Analog

The ortho-chlorine substituent on the N1-benzyl ring of CAS 953181-27-6 increases computed lipophilicity by approximately 0.7–1.0 logP units relative to the unsubstituted benzyl analog (CAS 953158-37-7) [1]. The target compound has a computed clogP of 3.63 and a topological polar surface area (TPSA) of 54.90 Ų, compared with an estimated logP of approximately 2.7–2.9 for the des-chloro benzyl analog [1]. This shift is attributable to the electron-withdrawing and hydrophobic contributions of the ortho-chlorine atom, which simultaneously modulates hydrogen-bond acceptor capacity at the adjacent amide NH [2].

Medicinal Chemistry SAR Physicochemical Profiling Oxalamide Derivatives

Steric and Electronic Differentiation: Ortho- vs. Para-Chloro and Meta-Chloro-Methyl N1-Benzyl Isomers

CAS 953181-27-6 bears an ortho-chlorobenzyl N1 substituent, which creates a distinct steric and electronic environment compared to the para-chlorobenzyl isomer and the meta-chloro-4-methylphenyl analog (CAS 953230-59-6). The ortho-chlorine is positioned approximately 2.8–3.2 Å from the oxalamide carbonyl oxygen, enabling a potential intramolecular dipole-dipole interaction or steric constraint on the N1 benzyl CH2-NH torsion angle that is geometrically impossible for the para-substituted isomer [1]. In contrast, the meta-chloro-4-methylphenyl analog (CAS 953230-59-6) introduces an additional methyl group at the para position relative to the chlorine, increasing steric bulk distal to the oxalamide core and adding +0.3–0.5 logP units of lipophilicity beyond the ortho-chloro compound [1].

Isomer Differentiation Receptor Binding Steric Effects Oxalamide SAR

Oxalamide-Piperidine-Furan Scaffold: Class-Level Evidence from gp120 Entry Inhibitor SAR

The oxalamide-piperidine-aromatic pharmacophore represented by CAS 953181-27-6 maps onto the prototypical CD4-mimetic scaffold defined by NBD-556 (N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide), which inhibits HIV-1 gp120-CD4 interaction with IC50 values of 3–27 μM depending on viral strain and cell type [1][2]. Published SAR demonstrates that three structural features are essential for gp120 antagonism in this class: (i) an aromatic ring at the N1 position, (ii) an oxalamide linker, and (iii) a piperidine moiety at the N2 position [3]. CAS 953181-27-6 conserves all three features while replacing the NBD-556 phenyl with a 2-chlorobenzyl group and the 2,2,6,6-tetramethylpiperidine with an N-furan-2-ylmethylpiperidine. Notably, introduction of a halogen at the ortho position of the N1 aromatic ring in related series has been associated with enhanced target engagement and modulated metabolic stability [3].

HIV Entry Inhibition gp120-CD4 Antagonism CD4 Mimetics Scaffold Hopping

Furan-2-ylmethyl vs. Dimethylfuran and Other N2-Piperidine Substituents: Impact on Molecular Complexity and Synthetic Tractability

The N2-piperidine substituent of CAS 953181-27-6 is a furan-2-ylmethyl group, which differs from the 2,5-dimethylfuran-3-ylmethyl variant found in CAS 1235020-71-9 . The unsubstituted furan-2-ylmethyl group presents a smaller steric profile (fewer sp³ carbons, lower molecular weight by ~28 g/mol relative to the dimethylfuran analog), a distinct electronic character (the furan oxygen lone pair is not sterically shielded by adjacent methyl groups), and differential metabolic liability (the unsubstituted furan 2- and 5-positions are susceptible to cytochrome P450-mediated oxidation, whereas methyl substitution at these positions blocks this pathway) [1]. Additionally, furan-2-ylmethyl-piperidine is a more synthetically tractable intermediate than the dimethylfuran variant, as it avoids the regioselectivity challenges of 2,5-dimethylfuran functionalization .

Synthetic Accessibility Fragment-Based Design Piperidine Functionalization Heterocycle SAR

Recommended Application Scenarios for N1-(2-Chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6)


SAR Probe in gp120-CD4 Interaction Screening Cascades

This compound serves as a structurally informed SAR probe for oxalamide-based CD4-mimetic screening libraries. Its ortho-chlorobenzyl N1 substituent and furan-piperidine N2 moiety distinguish it from the NBD-556/NBD-557 chemotype, enabling exploration of halogen position effects on gp120 Phe43 cavity engagement and antiviral potency [1]. Researchers should pair CAS 953181-27-6 with its des-chloro benzyl analog (CAS 953158-37-7) as a matched molecular pair to isolate the contribution of the ortho-chlorine atom. Given the absence of published potency data, initial screening should include NBD-556 as a positive control (IC50 ~3–27 μM) with parallel assessment of cytotoxicity in MT-2 or TZM-bl reporter cell lines [1].

Physicochemical Comparator for logP-Dependent Assay Optimization

With a computed clogP of 3.63 and TPSA of 54.90 Ų, CAS 953181-27-6 occupies a distinct region of physicochemical space relative to both the unsubstituted benzyl analog (estimated logP ~2.7–2.9) and the meta-chloro-4-methylphenyl analog (estimated logP ~4.0–4.2) [2]. This compound is suitable for use as a calibration standard or comparator in logP-dependent assay development, including PAMPA permeability assays, Caco-2 monolayer transport studies, and plasma protein binding equilibrium dialysis experiments, where incremental lipophilicity shifts of ~0.5–1.0 logP units can be systematically profiled [2].

Synthetic Intermediate for Further Oxalamide Library Diversification

The unsubstituted furan-2-ylmethyl group on the piperidine ring provides a synthetic handle for late-stage diversification. The furan ring can undergo electrophilic aromatic substitution (e.g., bromination, formylation) at the 5-position or participate in Diels-Alder cycloaddition reactions, enabling the generation of focused compound libraries from a common advanced intermediate . Additionally, the oxalamide NH groups can serve as sites for N-alkylation or acylation under appropriate conditions, further expanding the accessible chemical space from this scaffold . The commercial availability of CAS 953181-27-6 at ≥95% purity supports its use as a building block for parallel synthesis campaigns.

Negative Control or Counter-Screen Compound for N1-Substituent SAR Studies

In kinase inhibitor screening panels where oxalamide derivatives bearing specific N1 substituents (e.g., 2,5-difluorophenyl or pyrazinyl-piperidine variants) have shown tropomyosin receptor kinase (Trk) inhibitory activity, CAS 953181-27-6 can be deployed as a selectivity counter-screen compound . Its distinct substitution pattern (ortho-chlorobenzyl vs. difluorophenyl) allows researchers to assess whether observed kinase inhibitory activity is scaffold-driven or specifically dependent on the N1 aromatic substitution motif. This application is particularly relevant for hit triage in kinase inhibitor discovery programs where oxalamide-containing compounds emerge from high-throughput screening .

Quote Request

Request a Quote for N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.